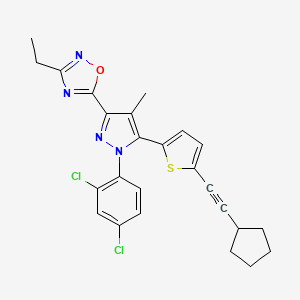

Pyrazole derivative 25

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H22Cl2N4OS |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

5-[5-[5-(2-cyclopentylethynyl)thiophen-2-yl]-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-3-ethyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C25H22Cl2N4OS/c1-3-22-28-25(32-30-22)23-15(2)24(31(29-23)20-12-9-17(26)14-19(20)27)21-13-11-18(33-21)10-8-16-6-4-5-7-16/h9,11-14,16H,3-7H2,1-2H3 |

InChI Key |

NIKGOEACQPFNCK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2=NN(C(=C2C)C3=CC=C(S3)C#CC4CCCC4)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrazole Derivatives

Classical Cyclization and Condensation Reactions in Pyrazole (B372694) Synthesis

The most traditional and widely employed routes to pyrazoles involve the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic synthon. beilstein-journals.org These methods are valued for their reliability and the accessibility of starting materials.

The reaction between 1,3-dicarbonyl compounds and hydrazine derivatives is the quintessential method for pyrazole synthesis, first discovered by Ludwig Knorr in 1883. mdpi.com This straightforward cyclocondensation involves the reaction of a β-diketone with a hydrazine, typically under acidic or basic conditions, to form the pyrazole ring. mdpi.comscispace.com A primary challenge with unsymmetrical 1,3-diketones is the potential formation of two regioisomeric products. mdpi.com

Recent advancements have focused on improving efficiency, yield, and regioselectivity. For instance, Heller and Natarajan developed an innovative one-pot approach where 1,3-diketones (designated as intermediate 25 in their study) are generated in situ from ketones and acid chlorides. These intermediates are then immediately treated with hydrazine to yield the final pyrazole products (26 ) in good to excellent yields, a method that allows for the creation of previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org

Various catalysts have been employed to optimize this reaction, including nano-ZnO, Amberlyst-70, and copper-based catalysts, often enabling the reaction to proceed under milder, more environmentally friendly conditions. mdpi.comnih.gov

Table 1: Examples of Catalyzed Synthesis of Pyrazoles from 1,3-Diketones This table is interactive. Click on headers to sort.

| Catalyst | Hydrazine Substrate | 1,3-Diketone Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nano-ZnO | Phenylhydrazine (B124118) | Ethyl acetoacetate (B1235776) | Green protocol | 95 | nih.gov |

| Amberlyst-70 | Hydrazines/Hydrazides | Various 1,3-diketones | Aqueous, Room Temp. | High | mdpi.com |

| Copper | Hydrazine | 1,3-Diketones | Room Temp. | High | organic-chemistry.org |

An alternative classical route involves the use of α,β-unsaturated carbonyl compounds, such as vinyl ketones. nih.gov The reaction with hydrazine derivatives typically proceeds via a Michael addition, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.orgresearchgate.net The initial product is often a pyrazoline, a partially saturated analog, which must be aromatized. nih.govresearchgate.net

This method's versatility allows for the synthesis of a wide array of substituted pyrazoles by carefully selecting the starting α,β-unsaturated aldehyde or ketone and the hydrazine derivative. researchgate.net The use of leaving groups on the hydrazine, such as a tosyl group, can facilitate direct elimination to the aromatic pyrazole without a separate oxidation step. beilstein-journals.org

Modern and Sustainable Synthetic Approaches

In response to the growing demand for green chemistry, several modern techniques have been adapted for pyrazole synthesis. These methods often offer significant advantages, including reduced reaction times, lower energy consumption, and the elimination of hazardous solvents. rsc.orgnih.gov

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, and its application to pyrazole formation is well-documented. researchgate.net Microwave-assisted synthesis dramatically reduces reaction times—from hours to mere minutes—while often improving product yields. nih.govmdpi.com This technique is noted for its high efficiency and the ability to drive reactions that may be sluggish under conventional heating. rsc.org

Numerous studies have demonstrated the utility of microwave assistance in various pyrazole syntheses, including:

The condensation of chalcones with hydrazine hydrate (B1144303) to form pyrazole derivatives. nih.gov

The development of rapid, efficient, and green syntheses of novel pyrazoles in water, an eco-friendly solvent. rsc.org

Solvent-free reactions, such as the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, which proceed rapidly with high efficiency. mdpi.com

The one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis This table is interactive. Click on headers to sort.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole from Chalcone | Not specified | 4 min | 100 W, 70°C | High | researchgate.net |

| 5-Amino-1H-pyrazoles | Not specified | 10-25 min | Ethanol (B145695) | 75-92 | tandfonline.com |

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to enhance chemical reactivity. This sonochemical approach serves as a valuable and sustainable alternative, particularly for reactions requiring milder conditions. rsc.orgnih.gov The benefits include shorter reaction times, improved yields, and operational simplicity. researchgate.net

A notable example is the one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. Under ultrasonic irradiation at room temperature, the reaction time was significantly reduced and yields were improved compared to the silent (non-ultrasound) reaction. acs.org Other applications include the synthesis of pyrazoles using reusable heterogeneous catalysts like Amberlyst resin, which provides an energy-efficient and environmentally friendly process. researchgate.net

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a significant advancement in green synthesis. researchgate.net These techniques are typically solvent-free, reducing waste and avoiding the hazards associated with volatile organic solvents. researchgate.netresearchgate.net Mechanochemical activation can accelerate reaction rates and, in some cases, enable novel reactions that are not feasible in solution. researchgate.net

A solvent-free, grinding-induced method has been reported for the one-pot, three-component synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles. The reaction, conducted in a simple mortar and pestle, proceeds efficiently to give the desired products in good to excellent yields. researchgate.net Similarly, trifluoromethylated polysubstituted pyrazoles have been synthesized using a two-step mechanochemical protocol starting from chalcones and hydrazonoyl halides under solvent-free conditions. nih.gov Though less common than microwave or ultrasound methods, mechanochemistry offers distinct advantages in sustainability. rsc.org

Solvent-Free Synthesis Protocols for Pyrazole Derivatives

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and environmental impact. researchgate.net These methods often utilize techniques like microwave irradiation or simple grinding to facilitate reactions. researchgate.netijcrt.org

One notable approach involves the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds that possess a β-hydrogen. mdpi.com This reaction can be efficiently carried out under microwave irradiation and solvent-free conditions to yield novel 3,5-disubstituted-1H-pyrazoles. mdpi.com The Corradi group demonstrated this method, highlighting its potential for creating diverse pyrazole structures. mdpi.com Another green technique is the grinding of a mixture of pyrazole aldehydes, acetophenones, and activated barium hydroxide (B78521) in a mortar and pestle, which rapidly produces pyrazole chalcones without the need for any solvent. ijcrt.org

Microwave-assisted organic synthesis (MAOS) has proven particularly effective for solvent-free reactions, offering reduced reaction times and higher yields compared to conventional heating. rsc.org For instance, the synthesis of pyrazolyl-substituted benzochroman-4-ones was optimized in a microwave reactor, achieving completion in 5–7 minutes with good yields, a significant improvement over the 10–12 hours required under traditional reflux conditions. rsc.org

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to create more environmentally benign and economically viable processes. researchgate.net These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org

A key strategy is the use of multicomponent reactions (MCRs) in aqueous media. acs.orgrsc.org MCRs are one-pot reactions where multiple starting materials react to form a complex product in a single step, which improves atom and step economy. researchgate.netrsc.org For example, an efficient and environmentally friendly synthesis of pyrazoles involves the condensation of hydrazines or hydrazides with 1,3-diketones at room temperature in water, using the recyclable and non-toxic Amberlyst-70 as a heterogeneous catalyst. mdpi.com

The use of water as a solvent is a cornerstone of green pyrazole synthesis. rsc.orgresearchgate.net It is non-toxic, inexpensive, and readily available. acs.org Furthermore, techniques like ultrasound-assisted synthesis in aqueous media can significantly enhance reaction rates and yields. rsc.orgnih.gov For instance, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyst in water under ultrasound irradiation resulted in excellent yields. nih.gov

Catalytic Strategies in Pyrazole Derivative Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of pyrazole derivatives is no exception. Various catalytic systems have been developed to enhance the efficiency, selectivity, and scope of pyrazole synthesis.

Transition-Metal Catalysis in Pyrazole Synthesis

Transition-metal catalysis has revolutionized the synthesis of pyrazoles by enabling novel bond formations and functionalizations. rsc.orgresearchgate.net These methods often involve the direct C-H functionalization of the pyrazole ring, providing a more direct route to functionalized pyrazoles compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Pyrazole-substituted pyridines have emerged as effective bidentate ligands in transition-metal catalysis, allowing for fine-tuning of reactivity and selectivity. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are widely used to introduce aryl or other substituents onto the pyrazole core. ijcrt.org Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines offers a highly selective route to pyrazoles and 2-pyrazolines, with water and hydrogen gas as the only byproducts. organic-chemistry.org

Copper-Promoted Pyrazole Synthesis

Copper catalysis offers a cost-effective and versatile alternative to more expensive metals like palladium. Copper-promoted reactions for pyrazole synthesis often proceed under mild conditions and exhibit high regioselectivity. organic-chemistry.org

One such method is the copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.orgacs.org This reaction utilizes inexpensive Cu2O as a promoter and air as a green oxidant, demonstrating high atom and step economy. organic-chemistry.orgacs.org Another approach involves a copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes to form 1,3- and 1,3,4-substituted pyrazoles. rsc.org This process involves copper-promoted N-O bond cleavage and sequential C-C, C-N, and N-N bond formations. rsc.org Furthermore, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) provide a reliable method for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

Silver-Catalyzed Pyrazole Synthesis

Silver catalysis has emerged as a powerful tool for the synthesis of specific pyrazole derivatives, particularly those containing fluorine atoms. For example, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate yields 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comresearchgate.net The reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a researchgate.netrsc.org-H shift. mdpi.comresearchgate.net

Silver catalysts are also effective in [3+2] cycloaddition reactions. A silver-mediated cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes produces monosubstituted pyrazoles under mild conditions with broad substrate scope. mdpi.comorganic-chemistry.org In some cases, silver catalysis can be combined with organocatalysis in a sequential manner to produce chiral pyrano-annulated pyrazoles with high enantioselectivity. rsc.org

Nano-ZnO Catalysis in Pyrazole Derivative Preparation

Nanocatalysts, such as nano-sized zinc oxide (nano-ZnO), are gaining attention due to their high surface area, reusability, and often enhanced catalytic activity. rasayanjournal.co.in Nano-ZnO has been successfully employed as a heterogeneous catalyst for the synthesis of pyrazole derivatives under environmentally friendly conditions. researchgate.net

An efficient protocol for synthesizing 1,3,5-substituted pyrazole derivatives involves the condensation of phenylhydrazine with ethyl acetoacetate in the presence of a nano-ZnO catalyst. researchgate.net This method boasts high yields (up to 95%), short reaction times, and a simple work-up procedure. mdpi.comresearchgate.net Nano-ZnO also catalyzes the one-pot, four-component synthesis of 6-amino-3-methyl-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles in an aqueous medium, further highlighting its utility in green synthesis. researchgate.net The use of nano-ZnO provides a practical and eco-friendly route to a variety of pyrazole compounds. rasayanjournal.co.in

Chemical Compound Information

Zirconium Metal Center Activation for Pyrazole Derivatives

The exploration of earth-abundant and less toxic metals for catalysis is a burgeoning area of chemical research. Zirconium-based catalysts have emerged as a viable option for pyrazole synthesis under mild conditions. A notable strategy involves the in situ activation of a zirconium metal center to enhance its catalytic efficacy.

Researchers have developed a method using Zirconocene dichloride (Cp₂ZrCl₂) as a pre-catalyst for the synthesis of N-acylpyrazole derivatives. rsc.orgrsc.org In this system, the Cp₂ZrCl₂ is not the active catalyst but is converted in situ to a more active half-zirconocene species, [CpZrCl(acac)₂], through the dissociation of a cyclopentadienyl (B1206354) (Cp) ring in the presence of acetylacetone (B45752) (acac). rsc.orgrsc.org This activation circumvents the need for harsh reaction conditions or costly, pre-synthesized catalysts. researchgate.net

The reaction typically involves the condensation of a hydrazine derivative, such as benzoyl hydrazine, with a 1,3-dicarbonyl compound. rsc.org The in situ generated zirconium catalyst effectively facilitates the cyclization, leading to high yields of the desired N-acylpyrazoles at room temperature. rsc.org A key advantage of this method is its ability to suppress the formation of byproducts like 5-hydroxy-dihydropyrazole, which can occur in the absence of the zirconium catalyst. rsc.org The protocol shows a broad substrate scope with respect to the 1,3-dione component. rsc.org

| β-Diketone Substrate | Resulting Product | Yield (%) |

|---|---|---|

| Acetylacetone | (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone | 97 |

| Dipivaloylmethane | (3,5-di-tert-butyl-1H-pyrazol-1-yl)(phenyl)methanone | 62 |

| Dibenzoylmethane | (3,5-diphenyl-1H-pyrazol-1-yl)(phenyl)methanone | 62 |

| Benzoylacetone | (3-methyl-5-phenyl-1H-pyrazol-1-yl)(phenyl)methanone | 23 |

Palladium-Catalyzed Coupling Reactions for Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the pyrazole core, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct. These methods are fundamental in creating complex, poly-substituted pyrazole derivatives.

The Suzuki-Miyaura coupling is one of the most widely used reactions in this context. It typically involves the reaction of a halopyrazole or a pyrazole triflate with an arylboronic acid. nih.govacs.org A general protocol for the Suzuki coupling of pyrazole triflates with various arylboronic acids has been established, demonstrating broad substrate applicability. acs.orgresearchgate.net The efficiency of these reactions is often enhanced by the choice of palladium source and, crucially, the phosphine (B1218219) ligand. For instance, the addition of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand has been shown to significantly increase product yields. researchgate.net These reactions have been used to synthesize diverse structures, including bispyrazole derivatives and pyrazole amides. nih.gov

Beyond C-C bond formation, palladium catalysis is also employed for C-N coupling to produce N-arylpyrazoles. An efficient method involves the coupling of aryl triflates with pyrazole derivatives. researchgate.net The use of specialized ligands, such as tBuBrettPhos, has been critical for the success of these transformations, allowing the coupling to proceed in high yields even with sterically hindered ortho-substituted aryl triflates. researchgate.net In some protocols, using 3-trimethylsilylpyrazole as the pyrazole source is advantageous as it leads to high yields and provides a synthetic handle for further regioselective modifications of the pyrazole ring. researchgate.net

| Coupling Reaction | Substrates | Catalyst System (Catalyst/Ligand) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyrazole Triflates + Arylboronic Acids | Pd(OAc)₂ / dppf | Aryl-substituted Pyrazoles | acs.orgresearchgate.net |

| Suzuki-Miyaura | 4-Bromophenyl-pyrazole carbaldehyde + Arylboronic Acids | [Pd(PPh₃)₄] | Aryl-substituted Bispyrazoles | nih.gov |

| C-N Coupling | Aryl Triflates + Pyrazole | Pd₂(dba)₃ / tBuBrettPhos | N-Arylpyrazoles | researchgate.net |

Multi-component Reactions and One-Pot Synthesis of Pyrazole Derivatives

One-Pot Multicomponent Processes

Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation to form a product, have become a cornerstone of modern organic synthesis. mdpi.comresearchgate.net These processes are highly valued for their adherence to the principles of green chemistry, offering high atom economy, simplified purification, shorter reaction times, and often milder reaction conditions compared to traditional multi-step syntheses. researchgate.net

The synthesis of pyrazoles has greatly benefited from the development of MCRs. A variety of catalysts and reaction conditions have been employed to facilitate these transformations. For example, highly substituted pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving an aldehyde, malononitrile, hydrazine hydrate, and ethyl 4-chloro-3-oxobutanoate, catalyzed by montmorillonite (B579905) K10 clay. mdpi.com Another approach utilizes a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by the mild Lewis acid Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), to produce pyrazole-4-carboxylates. beilstein-journals.org Heterogeneous catalysts, such as nano-ZnO, have also been used effectively in the three-component condensation of phenylhydrazine, ethyl acetoacetate, and various aldehydes, providing excellent yields and an environmentally friendly procedure. mdpi.commdpi.com

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Five | Aldehyde, Malononitrile, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol, Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10 / 65-70 °C | Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |

| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehyde, Dimedone, Et₂NH | Water / Ambient Temp | Pyrazole-dimedone derivatives | mdpi.com |

| Three | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Three | Hydrazine, Ketone derivatives, Aldehyde derivatives | Heterogeneous Nickel-based catalyst / Room Temp | Substituted Pyrazoles | mdpi.com |

Cascade Reactions in Pyrazole Synthesis (e.g., Glaser coupling/annulation)

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. This approach is highly efficient for rapidly building molecular complexity from simple precursors.

A prominent example in pyrazole synthesis is the visible-light-promoted cascade involving a Glaser coupling followed by an annulation reaction. mdpi.com This one-pot method allows for the synthesis of polysubstituted pyrazoles from readily available terminal alkynes and hydrazines. nih.govresearchgate.net The reaction typically employs a photocatalyst, such as Ru(bpy)₃Cl₂, in combination with a copper salt (e.g., CuI), and uses molecular oxygen as a green and sustainable oxidant. researchgate.netresearchgate.net The proposed mechanism involves photochemical irradiation to initiate the process, leading to the coupling of the alkynes and subsequent cyclization with the hydrazine. researchgate.netresearchgate.net This method is valued for its mild conditions and good functional group tolerance. mdpi.comresearchgate.net

Other cascade reactions have also been developed for pyrazole synthesis. For instance, a transition-metal-free tandem process involving C(sp²)–H sulfonylation and pyrazole annulation has been reported. mdpi.com This reaction between N,N-dimethyl enaminones and sulfonyl hydrazines is catalyzed by molecular iodine and yields 4-sulfonyl pyrazoles. mdpi.com

Solid-Phase and Polymer-Supported Synthesis of Pyrazole Derivatives

Solid-phase and polymer-supported synthesis have revolutionized the generation of compound libraries for high-throughput screening in drug discovery. wisdomlib.org These techniques involve attaching a reactant to a solid support (e.g., a polymer resin), performing chemical transformations on the bound substrate, and finally cleaving the desired product from the support. The primary advantages include the simplification of product purification, as excess reagents and byproducts can be washed away, and the potential for automation. wisdomlib.orgacs.org

Polymer-Supported Reagent Applications

The use of polymer-supported reagents, where the reagent itself is immobilized on a solid support, is a key strategy in this field. This approach allows for the benefits of solid-phase synthesis while keeping the substrate in solution.

Several methodologies have been developed for synthesizing pyrazole derivatives using this concept. One method describes the synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles starting from a resin-immobilized β-ketoamide. acs.org The immobilized starting material is treated with a hydrazine and Lawesson's reagent to form the resin-bound pyrazole, which is then liberated from the support by treatment with an acid like trifluoroacetic acid (TFA). acs.org

Another application involves the 1,3-dipolar cycloaddition of polymer-supported azomethine imines with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). scispace.com The azomethine imine is generated on the polymer support, reacts with the alkyne in solution, and the resulting pyrazole product is subsequently cleaved. This approach facilitates the efficient construction of the pyrazole core with easy purification. The power of these techniques is highlighted by the fully automated polymer-assisted solution-phase (PASP) synthesis of a 192-member library of 1,5-biaryl pyrazoles, demonstrating the high-throughput capabilities of polymer-supported methodologies. acs.org

Solid-Phase Synthesis Techniques for Diverse Pyrazole Libraries

Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of large and diverse chemical libraries, a key strategy in modern drug discovery. mdpi.com This methodology simplifies purification procedures and allows for the application of combinatorial approaches like the split-and-mix concept. mdpi.com

Several solid-phase synthesis schemes have been developed to create variably substituted pyrazoles. One validated approach builds a fully substituted pyrazole scaffold from four distinct classes of building blocks: carboxylic acids with an acetyl function, carboxylic acid esters, alkylating agents, and monosubstituted hydrazines. mdpi.com This four-step procedure allows for the introduction of four points of diversity (R¹, R², R³, and R⁴). mdpi.com However, the final reaction step often results in the formation of regioisomers, effectively doubling the number of unique molecules in the library. mdpi.com

Another solid-phase strategy focuses on the synthesis of 1,5-disubstituted pyrazole-4-carboxamides. acs.org This method involves the acylation of a resin-bound secondary amine with a β-ketoester, followed by conversion to a vinylogous amide, and subsequent cyclization with an aryl hydrazine to form the pyrazole ring. acs.org This approach, which allows for three points of diversity, has been successfully employed to construct a library of over 1000 analogues. acs.org

The characterization of intermediates directly on the solid support is a critical aspect of SPS. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nanoprobe ¹H NMR-MAS (Magic Angle Spinning) are utilized for this purpose. nih.gov Furthermore, the use of scavenging resins can aid in removing inorganic contaminants, ensuring the purity of the final products. nih.gov

Two distinct solid-phase syntheses of substituted pyrazoles have been developed based on o-hydroxyacetophenones. nih.gov

Method 1: An o-hydroxyacetophenone is supported on a Merrifield resin, undergoes Vilsmeier-Haack formylation on the methyl group, and is then cyclized with a substituted hydrazine. This creates a pyrazole with two centers of diversity. nih.gov

Method 2: Starting with an o-hydroxyacetophenone supported on a Wang resin, a Claisen condensation with a carboxylic acid ester yields a 1,3-dicarbonyl compound. This intermediate is then cyclized with a hydrazine to form the pyrazole. nih.gov

These solid-phase techniques have proven effective in generating small, discrete libraries of pyrazoles for various screening purposes, including the discovery of novel ligands for biological targets like the estrogen receptor. nih.gov

Table 1: Overview of Solid-Phase Synthesis Strategies for Pyrazole Libraries

| Starting Materials/Building Blocks | Key Reactions | Points of Diversity | Supporting Resin | Reference |

|---|---|---|---|---|

| Acetyl carboxylic acids, carboxylic acid esters, alkylating agents, monosubstituted hydrazines | Loading of acetyl moiety, Claisen condensation, α-alkylation, cyclization with hydrazine | 4 (R¹, R², R³, R⁴) | Not specified | mdpi.comusc.gal |

| β-ketoester, resin-bound secondary amine, aryl hydrazine | Transamidation, conversion to vinylogous amide, pyrazole formation | 3 | Not specified | acs.org |

| o-hydroxyacetophenone, substituted hydrazine | Vilsmeier-Haack formylation, cyclization | 2 | Merrifield resin | nih.gov |

| o-hydroxyacetophenone, carboxylic acid ester, hydrazine | Claisen condensation, cyclization | Not specified | Wang resin | nih.gov |

Synthesis of Hybrid and Fused Pyrazole Systems

The creation of hybrid molecules, which covalently link two or more pharmacophores, is a widely used strategy in drug design to enhance biological activity and overcome drug resistance. Pyrazole scaffolds are frequently incorporated into such hybrid structures.

Pyrazole-Benzothiazole Hybrids

Hybrid compounds containing both pyrazole and benzothiazole (B30560) moieties have attracted significant interest due to their potential biological activities. benthamscience.com One synthetic approach involves a Vilsmeier-Haack reaction followed by the formation of a Schiff's base to conjugate the two heterocyclic systems. benthamscience.com Another regioselective method for synthesizing benzothiazole-pyrazole hybrids is the 1,3-dipolar cycloaddition reaction of nitrile imine derivatives with α-(benzothiazol-2-yl)cinnamonitrile derivatives. tandfonline.com This one-pot synthesis is considered an economical approach to producing these complex molecules. tandfonline.com The resulting 5-(benzothiazol-2-yl)-5-cyano-4,5-dihydro-1H-pyrazole derivatives can be further modified, for instance, through thermal elimination of hydrogen cyanide to yield the corresponding aromatic pyrazole. tandfonline.com

A series of novel pyrazolo-benzothiazole hybrids were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov Some of these compounds demonstrated potent activity, with one particular compound showing significant growth inhibition in 3D multicellular spheroids and exhibiting antiangiogenic properties. nih.gov

Pyrazole-Thiazole Derivatives

The combination of pyrazole and thiazole (B1198619) rings in a single molecule has also yielded compounds with promising biological profiles. A green and efficient multicomponent reaction has been developed for the synthesis of pyrazole-linked thiazoles at room temperature. acs.orgnih.gov This one-pot process involves the reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a recyclable hydrogen bond-donating solvent. acs.orgnih.gov This method is notable for being metal- and additive-free, having high atom economy, and producing water as the only byproduct. nih.gov

Another approach involves a multi-step synthesis starting from acetyl thiophene (B33073) and phenyl hydrazine to form a pyrazole-4-carbaldehyde intermediate. rsc.org This aldehyde is then reacted with thiosemicarbazide (B42300) and subsequently with substituted phenacyl bromides to construct the thiazole ring, yielding the final pyrazolyl-thiazole derivatives. rsc.org Additionally, one-pot methods have been described where pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones are reacted together, either by refluxing in ethanol or by grinding at room temperature, to produce 2,4-disubstituted thiazolyl pyrazole derivatives. researchgate.net

Pyrazole-Triazole and Pyrazole-Isoxazole Hybrids

Pyrazole-Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a common method for synthesizing pyrazole-triazole hybrids. beilstein-journals.org This reaction typically involves pyrazolyl azides and terminal alkynes. A recently developed synthesis route utilizes triazenylpyrazoles as precursors, which allows for the N-functionalization of the pyrazole ring before the attachment of the triazole unit via CuAAC. beilstein-journals.org This methodology has been used to create a library of over fifty new multi-substituted pyrazole-triazole hybrids and can be adapted for solid-phase synthesis. beilstein-journals.org

Pyrazole-Isoxazole Hybrids: The synthesis of pyrazole-isoxazole hybrids can be achieved through various synthetic routes. One common method involves the reaction of β-diketones with hydroxylamine (B1172632) hydrochloride for the isoxazole (B147169) part and hydrazine hydrate for the pyrazole part. tandfonline.com However, when using unsymmetrical β-diketones with hydroxylamine, a mixture of regioisomers can be formed. tandfonline.com To overcome this, methods like 1,3-dipolar cycloaddition and the oxidation of 2-isoxazolines are employed. tandfonline.com For instance, novel scopoletin-isoxazole and scopoletin-pyrazole hybrids have been designed and synthesized, with some compounds showing potent cytotoxic activities against human cancer cell lines. nih.gov

Pyrano-[2,3-c]-Pyrazole Derivatives

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds with significant biological relevance. rsc.org Their synthesis is often achieved through multicomponent reactions (MCRs), which are highly efficient and align with the principles of green chemistry. rsc.orgnih.gov

A common approach is a four-component reaction involving an aldehyde, ethyl acetoacetate, malononitrile, and a hydrazine derivative. semanticscholar.orgacs.org These reactions can be promoted by various catalysts and energy sources to improve yields and reduce reaction times. For example, catalysts like sodium benzoate, SnCl₂, and Mn/ZrO₂ have been successfully used. nih.govsemanticscholar.org Energy-efficient techniques such as microwave irradiation and ultrasonic irradiation have also been employed, often in green solvents like water or ethanol-water mixtures. nih.gov For instance, the use of ultrasonic irradiation in a catalyst-free reaction in water has been shown to produce excellent yields of pyrano[2,3-c]pyrazoles. nih.gov Another synthetic route involves the oxidative cyclization of pyrazole-chalcones using the Algar-Flynn-Oyamada (AFO) reaction to form pyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com

Table 2: Selected Synthetic Methods for Pyrano-[2,3-c]-Pyrazoles

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Sodium benzoate, aqueous medium | Green, facile, high yields, short reaction times | semanticscholar.org |

| Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Ultrasonic irradiation, water, catalyst-free | Green chemistry, excellent yields | nih.gov |

| Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | l-tyrosine, microwave irradiation, H₂O–ethanol | Eco-friendly solvent, efficient | nih.gov |

| Benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, malononitrile | Sulfonated amorphous carbon and eosin (B541160) Y | New pathway for synthesis | acs.org |

| Pyrazole-chalcones | Algar–Flynn–Oyamada (AFO) reaction (H₂O₂, NaOH, EtOH) | Forms pyrano[2,3-c]pyrazol-4(2H)-ones | mdpi.com |

Pyrazole Cross-Linked Chitosan (B1678972) Derivatives

Chitosan, a natural biopolymer, can be chemically modified to create new materials with enhanced properties. A novel series of pyrazole cross-linked chitosan derivatives has been synthesized by crosslinking chitosan with either malonopyrazole (MPy-Cs) or thiopyrazole (TPy-Cs). mdpi.comnih.gov The synthesis of TPy-Cs derivatives involves reacting chitosan with ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by the addition of thiocarbohydrazide. mdpi.com The degree of crosslinking can be controlled by varying the amount of thiopyrazole used. mdpi.comnih.gov These modified chitosan derivatives have been further combined with zinc oxide nanoparticles (ZnONPs) to create bio-composites. mdpi.comnih.gov Another approach involves reacting chitosan with pyrazole aldehyde derivatives to produce chitosan Schiff bases, which have shown potential for metal ion removal and antimicrobial activity. enpress-publisher.com

Table 3: Compound Names Mentioned in the Article

| Compound Class/Name | Abbreviation (if any) |

|---|---|

| Pyrazole derivative 25 | |

| Pyrazole-benzothiazole hybrids | |

| Pyrazole-thiazole derivatives | |

| Pyrazole-triazole hybrids | |

| Pyrazole-isoxazole hybrids | |

| Pyrano-[2,3-c]-pyrazole derivatives | |

| Pyrazole cross-linked chitosan derivatives | |

| Malonopyrazole cross-linked chitosan | MPy-Cs |

| Thiopyrazole cross-linked chitosan | TPy-Cs |

| o-hydroxyacetophenones | |

| 1,5-disubstituted pyrazole-4-carboxamides | |

| 5-(benzothiazol-2-yl)-5-cyano-4,5-dihydro-1H-pyrazole | |

| Scopoletin-isoxazole hybrids | |

| Scopoletin-pyrazole hybrids | |

| Pyrano[2,3-c]pyrazol-4(2H)-ones | |

| Chitosan Schiff bases |

Sophisticated Spectroscopic and Structural Elucidation of Pyrazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives. acs.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis. For pyrazole derivatives, ¹H-NMR provides information on the chemical shifts and coupling constants of protons, revealing details about the substitution pattern on the pyrazole ring and any attached functional groups. ¹³C-NMR complements this by providing data on the carbon skeleton.

In the case of Pyrazole derivative 25, also known as receptor 25, NMR analysis was utilized to investigate its interaction with fluoride (B91410) ions. nih.govrsc.org The studies indicated that an acid-base reaction occurs between the compound and the F⁻ anion. nih.govrsc.org However, specific chemical shift (δ) and coupling constant (J) data for the isolated this compound are not available in the consulted research.

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning complex structures. sci-hub.se

COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing vicinal proton relationships.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sci-hub.se

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of a molecule. sci-hub.se

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions, providing insights into the stereochemistry and conformation of the molecule. dntb.gov.ua

While these techniques are frequently applied to pyrazole derivatives for definitive structural assignment, specific 2D-NMR data for this compound are not detailed in the available literature. rsc.orgsci-hub.sedntb.gov.ua

Given that the pyrazole ring contains two adjacent nitrogen atoms, Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly valuable technique. It provides direct information about the electronic environment of the nitrogen atoms, which can be used to distinguish between regioisomers and to study tautomerism and hydrogen bonding. The chemical shifts of the pyrazole nitrogens are sensitive to substitution and their role as hydrogen bond donors or acceptors. For this compound, no specific ¹⁵N-NMR data were found in the reviewed sources.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in a molecule. FT-IR and Raman spectra provide a molecular fingerprint based on the vibrational modes of chemical bonds. For pyrazoles, characteristic bands for N-H, C=N, C=C, and C-H vibrations are typically observed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a molecule with high accuracy. The fragmentation of pyrazole derivatives in the mass spectrometer often involves characteristic cleavages of the heterocyclic ring and its substituents, aiding in structural confirmation. dntb.gov.ua For this compound, specific mass spectrometry data, including the molecular ion peak (m/z) and fragmentation patterns, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems. This compound, described as a pyrazole unit attached to a 2,4-dinitrobenzene group, was analyzed using UV-Vis spectroscopy in DMSO. nih.gov The compound exhibits a distinct absorption maximum at 410 nm, which is responsible for its yellow color. nih.govrsc.org

This absorption band is highly sensitive to the presence of fluoride ions. Upon the addition of F⁻, the peak at 410 nm gradually diminishes, and a new absorption band emerges at 490 nm. nih.govrsc.org This significant red-shift (bathochromic shift) in the absorption maximum corresponds to a visible color change from yellow to pink. nih.govrsc.org This behavior indicates a change in the electronic structure of the chromophore, consistent with the deprotonation of the molecule following an acid-base reaction with the fluoride ion. nih.gov

Table 1: UV-Vis Spectroscopic Data for this compound

| Spectroscopic Parameter | Value | Conditions | Source |

| Absorption Maximum (λmax) | 410 nm | In DMSO, no analyte | nih.govrsc.org |

| New Absorption Maximum (λmax) | 490 nm | In DMSO, with F⁻ addition | nih.govrsc.org |

| Observed Color Change | Yellow to Pink | Upon F⁻ addition | nih.govrsc.org |

X-ray Crystallography and Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For this compound, X-ray crystallography provides an unambiguous determination of its solid-state structure.

Single-Crystal X-ray Diffraction Analysis

While specific crystallographic data for "this compound" is not publicly available, the general methodology provides a framework for its analysis. A typical crystallographic study would yield the data presented in the table below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Hirshfeld Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netiucr.org This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions, such as hydrogen bonds and π-π stacking, are crucial for the stability of the crystal packing. nih.goviucr.org

A Hirshfeld analysis of this compound would provide a detailed breakdown of its intermolecular contacts, similar to the example table below.

| Interaction Type | Percentage Contribution (%) |

| H···H | Value |

| C···H/H···C | Value |

| O···H/H···O | Value |

| N···H/H···N | Value |

| C···C | Value |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. nano-ntp.commdpi.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity. farmaciajournal.comdergipark.org.tr The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. niscpr.res.inresearchgate.net This method has been routinely used to confirm the successful synthesis of numerous pyrazole derivatives. nih.govfigshare.com

For this compound, elemental analysis would provide the following compositional data:

| Element | Calculated (%) | Found (%) |

| Carbon (C) | Value | Value |

| Hydrogen (H) | Value | Value |

| Nitrogen (N) | Value | Value |

Advanced Computational and Theoretical Studies on Pyrazole Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in understanding the binding mechanisms and in the rational design of more potent and selective inhibitors.

Prediction of Binding Modes and Affinities to Biological Targets

Molecular docking studies have been employed to investigate the binding of Pyrazole (B372694) derivative 25 to various biological targets. In a notable study, Pyrazole derivative 25, identified as Encorafenib, a BRAF inhibitor, was docked into the active site of the BRAF V600E mutant kinase. The simulations predicted a strong binding affinity, which is consistent with its known inhibitory activity. The docking pose revealed that the pyrazole core of the molecule forms key interactions within the ATP-binding pocket of the enzyme.

Similarly, other pyrazole derivatives, designated as compound 25 in different research contexts, have been studied for their potential as antimicrobial or cannabinoid receptor antagonists. For instance, docking studies of a pyrazole derivative against the E. coli DNA gyrase B have suggested a favorable binding mode, indicating its potential as an antibacterial agent. benthamscience.com These predictions are crucial for the initial screening of compounds and for prioritizing them for further experimental validation.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| BRAF V600E Kinase | -9.8 | Cys532, Phe595, Trp531 |

| E. coli DNA Gyrase B | -8.5 | Asp73, Gly77, Ile78 |

| Cannabinoid Receptor 1 (CB1) | -9.2 | Phe200, Trp279, Leu387 |

Homology Modeling for Protein Structure Prediction

In cases where the experimental three-dimensional structure of a biological target is not available, homology modeling can be used to construct a reliable model. hilarispublisher.com This technique relies on the known structure of a homologous protein (a template) to predict the conformation of the target protein. For instance, in the study of pyrazole derivatives as inhibitors of certain microbial enzymes, where the crystal structure was not yet determined, homology models of the target proteins were built. These models subsequently served as the basis for molecular docking simulations to predict the binding of compounds like this compound. nih.gov The accuracy of the homology model is critical for the reliability of the subsequent docking predictions.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding Networks, Water Wires)

A detailed analysis of the ligand-protein interactions provides a deeper understanding of the binding mechanism. For this compound (Encorafenib) bound to BRAF V600E, the computational models revealed a network of hydrogen bonds between the pyrazole core and the backbone of the hinge region of the kinase. sigmaaldrich.com Specifically, the pyrazole nitrogen atoms were predicted to act as hydrogen bond acceptors and donors with key amino acid residues, thereby anchoring the inhibitor in the active site.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of a molecule. These calculations provide insights that are complementary to molecular mechanics-based methods like docking and molecular dynamics.

Elucidation of Electronic Structure and Properties

DFT calculations have been performed on various pyrazole derivatives to understand their electronic structure. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For a representative pyrazole derivative, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to compute these properties.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Prediction of Molecular Descriptors and Reactivity Indices

From the electronic properties calculated using DFT, various molecular descriptors and reactivity indices can be derived. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a series of compounds with their biological activity. hilarispublisher.com For instance, the Fukui function can be used to predict which atoms in the pyrazole derivative are most susceptible to nucleophilic or electrophilic attack, providing guidance for chemical modifications to improve potency or selectivity. While comprehensive QSAR studies on a specific "this compound" are not broadly published, the methodology is standard in the computational chemistry of pyrazole scaffolds.

Conformational Analysis and Energetic Preferences

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. This analysis identifies the energetically preferred shapes (conformations) a molecule can adopt. For pyrazole derivatives, computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are employed to explore the potential energy surface of the molecule. unibo.it

Studies on related heterocyclic systems demonstrate that the conformational preferences and energetic barriers between different tautomers can be significantly influenced by the molecular environment, such as the presence of solvent molecules. nih.gov For instance, investigations into pyrazole-triazole compounds have shown that the rotational conformation of the heterocyclic skeleton, alongside functional group substitutions, has a major impact on the compound's properties. rsc.org Theoretical calculations using methods like B3LYP/6-311++G(d,p) have been used to unravel differences in tautomeric stability based on the substitution patterns on the pyrazole ring. nih.gov While specific conformational analysis data for this compound is not extensively detailed in the available literature, the standard approach would involve these computational techniques to determine its most stable three-dimensional structure, which is a prerequisite for subsequent docking and simulation studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing a more realistic view of molecular interactions than static models. eurasianjournals.com

MD simulations are crucial for assessing the stability of a ligand's conformation, particularly after it has been placed into a target's binding site via molecular docking. For this compound, a 100-nanosecond (ns) MD simulation was performed to examine its conformational stability. mdpi.com The Root Mean Square Deviation (RMSD) of the ligand was calculated to track its movement throughout the simulation. The analysis showed that this compound achieved a stable conformation approximately 10 ns into the simulation, with minimal fluctuations (less than 0.1 nm deviation) for the remainder of the 100 ns run. mdpi.com This indicates that the computationally predicted binding pose is stable and likely represents a favorable conformation.

MD simulations were conducted on the complex of this compound bound to its biological target, RET (Rearranged during Transfection) kinase, to validate the stability of the interaction. mdpi.com The simulation confirmed that the binding mode predicted by initial docking studies was stable over time. mdpi.comnih.gov Analysis of the 100 ns trajectory revealed that this compound maintained crucial interactions with the active site residues of the kinase. It formed five hydrogen bonds within the active site, including two key H-bond interactions with the hinge region residue Ala807, which is an important interaction that mimics how the natural substrate ATP binds to the kinase. mdpi.comnih.gov The consistency of these hydrogen bonds and various hydrophobic interactions throughout the simulation provided strong evidence for a stable and valid ligand-target complex. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.comresearchgate.net These models help in predicting the activity of new, untested compounds and in understanding the structural features that are essential for activity. nih.gov

In the study of this compound and its analogues, 3D-QSAR modeling, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), was performed. nih.gov A critical aspect of this process was the alignment of all compounds in the dataset. The stable conformation of the most active compound, this compound (with a pIC₅₀ value of 8.8), as determined from the MD simulation, was used as the template for aligning all other compounds in the series. mdpi.comnih.gov This receptor-based alignment ensures that the structural comparisons are meaningful and relevant to the binding site of the target, RET kinase. The resulting QSAR models can then highlight which steric and electrostatic fields around the molecules are favorable or unfavorable for inhibitory activity, guiding the design of more potent derivatives.

Virtual Screening Methodologies (e.g., High-Throughput Virtual Screening - HTVS)

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov This process narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Methodologies often involve filtering compounds based on physicochemical properties (drug-likeness) and then performing molecular docking to predict binding affinity. researchgate.netijnrd.org

While the specific discovery of this compound via a virtual screening campaign is not explicitly stated, this methodology is fundamental to the field. Typically, a library of pyrazole derivatives would be screened against a target like RET kinase. researchgate.netnih.gov The top-scoring hits from this initial screen would then be subjected to more rigorous computational analysis, such as the detailed molecular dynamics simulations and binding free energy calculations performed for this compound, before being selected for chemical synthesis and experimental testing. mdpi.comresearchgate.net

Integration and Correlation of Computational and Experimental Data

The ultimate goal of computational studies in drug discovery is to provide a molecular-level explanation for experimental observations and to accurately predict the activity of new compounds. researchgate.netnih.gov The research on this compound serves as an excellent example of the successful integration of computational and experimental data.

The starting point was the experimental finding that this compound is a highly potent inhibitor of RET kinase, with a pIC₅₀ of 8.8. mdpi.com Computational studies were then employed to understand why. Molecular docking predicted a favorable binding energy of -7.14 kcal/mol and identified key interactions. nih.gov Subsequent MD simulations confirmed that this binding pose was stable and that the crucial hydrogen bonds with residues like Ala807 were maintained in a dynamic environment. mdpi.com These computational results provided a robust, atom-level hypothesis for the compound's high experimental activity. Furthermore, the conformation of this compound from these validated simulations was used to build predictive QSAR models for the entire series, directly linking the computational analysis back to the broader experimental dataset. nih.gov This synergy, where experimental data validates computational models and computational models explain and predict experimental results, is crucial for modern drug design. researchgate.netdoi.org

Data Tables

Table 1: Summary of Computational Research Findings for this compound

| Parameter | Finding | Source |

|---|---|---|

| Biological Target | RET (Rearranged during Transfection) kinase | mdpi.com, nih.gov |

| Experimental Activity (pIC₅₀) | 8.8 | mdpi.com, nih.gov |

| Molecular Docking Score | -7.14 kcal/mol | nih.gov |

| MD Simulation Duration | 100 ns | mdpi.com |

| Ligand RMSD Stability | Stabilized at 10 ns with < 0.1 nm deviation | mdpi.com |

| Key H-Bond Interaction | Ala807 in the kinase hinge region | nih.gov |

| QSAR Application | Used as a template for 3D-QSAR model alignment | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Challenges in Computational Studies of Pyrazole Derivatives

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives, offering significant insights into their molecular behavior. eurasianjournals.com Methods like molecular docking, quantum mechanical calculations, and molecular dynamics simulations are pivotal in predicting how these compounds bind to biological targets. eurasianjournals.comhilarispublisher.com Despite the considerable progress, the field is faced with ongoing challenges and is continuously evolving. Future advancements are geared towards enhancing predictive accuracy, expanding computational scale, and integrating new technologies to accelerate the discovery of novel pyrazole-based therapeutics. eurasianjournals.comresearchgate.net

The primary future directions involve the refinement of existing computational models and the integration of artificial intelligence. eurasianjournals.comresearchgate.net A significant focus is on developing more precise force fields for molecular dynamics simulations, which are crucial for accurately modeling the dynamic nature of pyrazole derivatives and their interactions within complex biological systems. eurasianjournals.com Furthermore, the application of multi-scale modeling, which combines high-level quantum mechanics (QM) with more efficient molecular mechanics (MM) methods (QM/MM), is expected to provide more detailed and accurate insights into reaction mechanisms and electronic properties. eurasianjournals.comjchemrev.com

Machine learning and artificial intelligence are poised to revolutionize the field by enabling high-throughput virtual screening and the predictive modeling of structure-activity relationships (QSAR) with greater accuracy. hilarispublisher.comresearchgate.net These technologies can analyze vast chemical datasets to identify promising lead compounds and optimize their pharmacological profiles more efficiently than traditional methods. hilarispublisher.com

However, significant challenges remain. The accuracy of computational predictions is inherently limited by the quality of the force fields and the approximations used in quantum mechanical calculations. eurasianjournals.com Ensuring that in silico results translate to experimental outcomes is a persistent hurdle that requires close integration between computational and experimental studies. nih.gov Computational scalability and the high cost associated with advanced simulations also present barriers, particularly for large-scale screenings of extensive compound libraries. eurasianjournals.com Addressing these challenges through continued research and technological innovation is crucial for realizing the full potential of computational chemistry in the development of next-generation pyrazole derivatives. eurasianjournals.comresearchgate.net

Key Challenges in Computational Studies

The table below outlines the principal challenges encountered in the computational analysis of pyrazole derivatives and the prospective solutions being explored.

| Challenge | Description | Future Direction / Proposed Solution |

| Force Field Accuracy | Standard force fields may not accurately represent the complex electronic and steric properties of diverse pyrazole derivatives, leading to inaccuracies in molecular dynamics simulations and binding energy calculations. eurasianjournals.com | Development of compound-specific or more sophisticated, polarizable force fields. Integration of machine learning to refine force field parameters based on experimental or high-level quantum mechanical data. eurasianjournals.com |

| Computational Cost and Scalability | High-level quantum mechanical calculations and long-timescale molecular dynamics simulations are computationally expensive, limiting their application to large systems or extensive virtual screening campaigns. eurasianjournals.comnih.gov | Leveraging GPU-accelerated computing and developing more efficient algorithms. Increased use of multi-scale models (QM/MM) to focus computational resources on the most critical regions of a system. eurasianjournals.com |

| Prediction of Pharmacokinetics (ADMET) | Accurately predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds remains a significant challenge, with many candidates failing in later stages of drug development due to poor pharmacokinetics. nih.gov | Development of more robust and validated in silico ADMET models using larger and more diverse datasets. semanticscholar.orgnih.gov Integration of machine learning to identify complex patterns that correlate with toxicity or metabolic instability. nih.gov |

| Modeling Biological Environments | Simulating the true complexity of the biological milieu, including solvent effects, pH, and interactions with multiple biological partners, is difficult to achieve with current models. | Advancements in implicit and explicit solvent models. Use of whole-cell simulations and systems biology approaches to understand compound effects in a broader biological context. |

| Experimental Validation | A significant gap often exists between in silico predictions and experimental results, which can stem from scoring function inaccuracies in docking or insufficient sampling in simulations. nih.gov | Closer collaboration between computational and medicinal chemists to create iterative design-synthesize-test-analyze cycles. nih.gov Use of experimental data, such as X-ray crystallography, to guide and validate computational models. hilarispublisher.com |

Emerging Computational Methodologies

The evolution of computational chemistry introduces novel techniques that promise to overcome current limitations.

| Methodology | Description | Application to Pyrazole Derivatives |

| AI and Machine Learning | Utilizes algorithms to learn from large datasets, enabling the prediction of properties, identification of active compounds, and generation of novel molecular structures. hilarispublisher.com | Accelerating virtual screening, developing highly predictive QSAR models, and designing novel pyrazole scaffolds with desired properties. hilarispublisher.comresearchgate.net |

| Multi-scale Modeling (QM/MM) | Combines the accuracy of quantum mechanics (QM) for a small, critical region (e.g., an enzyme active site) with the efficiency of molecular mechanics (MM) for the larger system. eurasianjournals.com | Elucidating reaction mechanisms involving pyrazole derivatives, calculating accurate binding energies, and studying electronic effects like proton transfer in biological targets. researchgate.net |

| Enhanced Sampling MD | Techniques like metadynamics and umbrella sampling that accelerate the exploration of a molecule's conformational space, allowing for the simulation of slower biological processes. | Predicting the binding and unbinding kinetics of pyrazole inhibitors, exploring complex conformational changes in target proteins upon ligand binding, and improving free energy calculations. |

| In Silico Toxicology | Computational methods focused on predicting the potential toxicity of chemical compounds early in the drug discovery process. nih.gov | Early-stage filtering of pyrazole derivatives with high predicted toxicity (e.g., AMES toxicity, cardiotoxicity), reducing late-stage failures and improving the safety profile of lead candidates. nih.gov |

The continued development and integration of these advanced computational strategies are essential for navigating the complexities of drug discovery and will undoubtedly accelerate the journey of pyrazole derivatives from promising scaffolds to clinically effective therapeutic agents. researchgate.netconnectjournals.com

Mechanistic Investigations of Biological Activities of Pyrazole Derivatives

Molecular Target Identification and Validation

The biological activities of Pyrazole (B372694) derivative 25 stem from its precise interactions with specific molecular targets, primarily within cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Binding Interactions with Specific Protein Targets

The primary molecular target of Pyrazole derivative 25 is the B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govpatsnap.com However, its activity profile extends to other kinases, particularly at clinically relevant concentrations.

B-Raf Kinase: this compound is a highly potent, ATP-competitive inhibitor of Raf kinases. nih.goveuropa.eu It demonstrates significant activity against the BRAF V600E mutant, which is a common driver of oncogenesis in various cancers, including melanoma. nih.govpatsnap.com The compound binds to the ATP-binding site of the mutated B-Raf protein, effectively blocking its kinase activity and preventing the downstream phosphorylation cascade. patsnap.com It also exhibits high-affinity binding to wild-type B-Raf and C-Raf. nih.gov A distinguishing feature of this compound is its prolonged dissociation half-life from the B-Raf V600E mutant (over 30 hours), which leads to sustained inhibition of the target. nih.gov This prolonged target engagement may contribute to its enhanced potency compared to other inhibitors. researchgate.net Molecular docking studies have indicated that the pyrazole group of the inhibitor engages in π-π stacking interactions with Phe583 within the B-Raf kinase domain.

Other Kinase Interactions (EGFR, CDK, BTK): While this compound's primary mechanism is the direct inhibition of B-Raf, its clinical efficacy is often enhanced when used in combination with inhibitors of other kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). drugbank.com For instance, in BRAF-mutant colorectal cancer, resistance to B-Raf inhibition can arise from feedback activation of EGFR signaling. drugbank.com The combination of this compound with an EGFR inhibitor like cetuximab overcomes this resistance mechanism, suggesting a synergistic rather than a direct binding interaction of this compound with EGFR. drugbank.com Similarly, targeting the cell cycle with CDK4/6 inhibitors in conjunction with this compound has shown promise in overcoming resistance. nih.gov There is no significant evidence to suggest that this compound directly binds to or inhibits EGFR or CDKs as a primary mode of action. Its off-target profile reveals inhibition of other kinases like JNK1, JNK2, JNK3, LIMK1, and LIMK2 at clinically achievable concentrations, but not EGFR or CDKs. nih.gov Information regarding direct binding interactions with Bruton's tyrosine kinase (BTK) is not prominent in the existing literature.

Enzyme Inhibition Mechanisms

The enzymatic inhibition profile of this compound is highly specific to the Raf kinase family within the MAPK pathway.

B-Raf Kinase Inhibition: this compound is a potent inhibitor of BRAF V600E, wild-type BRAF, and C-RAF, with IC50 values in the sub-nanomolar range. nih.goveuropa.eu This inhibition prevents the phosphorylation and activation of downstream MEK kinases, which in turn prevents the activation of ERK. nih.govoncologynewscentral.com The disruption of this signaling cascade is the cornerstone of its anti-tumor activity. patsnap.com

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| BRAF V600E | 0.35 | nih.gov |

| Wild-type BRAF | 0.47 | nih.gov |

| CRAF | 0.30 | nih.goveuropa.eu |

Other Enzyme Inhibition (COX, LOX, PKM2, Carbonic Anhydrase, VEGFR-2 Tyrosine Kinase, CDK8, Cysteine Proteases): Extensive kinase screening has shown that this compound is highly selective for Raf kinases. nih.gov While it can inhibit other kinases such as JNKs and LIMKs, there is no substantial evidence in the current literature to indicate that it directly and significantly inhibits enzymes such as Cyclooxygenases (COX), Lipoxygenases (LOX), Pyruvate Kinase M2 (PKM2), Carbonic Anhydrase, VEGFR-2 Tyrosine Kinase, CDK8, or Cysteine Proteases as part of its primary mechanism of action. Its therapeutic effect is attributed to the targeted disruption of the RAF/MEK/ERK pathway.

Cellular and Subcellular Mechanism Delineation

At the cellular level, the inhibition of the MAPK pathway by this compound triggers a cascade of events that collectively suppress tumor growth.

Induction of Apoptosis Pathways

This compound is a known inducer of apoptosis, or programmed cell death, in cancer cells harboring BRAF mutations. patsnap.comnih.gov Studies in colorectal cancer (CRC) cells have shown that treatment with this compound leads to the induction of apoptosis. nih.gov One identified mechanism involves the elevation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). nih.gov Furthermore, this compound has been shown to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This enhancement is associated with the upregulation of death receptor 5 (DR5) and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is a critical component of its therapeutic efficacy.

Inhibition of Cell Proliferation

A primary consequence of MAPK pathway inhibition by this compound is a potent halt in cell proliferation. nih.gov This effect is particularly pronounced in cell lines with BRAF V600E, D, and K mutations. nih.gov The mechanism for this anti-proliferative effect involves the induction of cell cycle arrest, primarily at the G1 phase. nih.govresearchgate.net This arrest is mediated by the downregulation of Cyclin D1, a key regulatory protein required for the G1/S phase transition. nih.gov By preventing cells from entering the DNA synthesis (S) phase, this compound effectively stops the division of cancer cells. In some cellular contexts, this can lead to cellular senescence, a state of irreversible growth arrest, which is also accompanied by the induction of autophagy. nih.gov

| Cellular Process | Mechanism | Affected Molecules | Reference |

|---|---|---|---|

| Inhibition of Proliferation | G1 Cell Cycle Arrest | Cyclin D1 (downregulated) | nih.gov |

| Induction of Apoptosis | PUMA-dependent pathway | PUMA (upregulated), Bcl-2 (downregulated) | nih.govnih.gov |

| Induction of Senescence | Accompanied by autophagy | p27KIP1 (upregulated), RB (activated) | nih.gov |

Disruption of Microtubule Function

The primary mechanism of action for this compound is not the direct disruption of microtubule function in the manner of classic agents like taxanes or vinca (B1221190) alkaloids. However, an indirect link can be postulated through its off-target effects. This compound has been shown to inhibit LIM domain kinase 1 (LIMK1) at clinically achievable concentrations. nih.gov LIMK1 is a protein kinase that plays a role in regulating actin filament dynamics and has also been implicated in microtubule regulation. drugbank.com Therefore, while not a direct tubulin-binding agent, this compound may exert subtle, indirect effects on the cytoskeleton, but this is not considered its main anti-cancer mechanism. The profound effects on cell cycle arrest and apoptosis are predominantly driven by the potent inhibition of the B-Raf signaling pathway.

Interference with Signal Transduction Pathways (e.g., NF-κB suppression)

Pyrazole derivatives have been shown to interfere with crucial cellular signal transduction pathways, a key mechanism underlying their therapeutic potential. One of the significant pathways targeted is the nuclear factor-κB (NF-κB) signaling cascade. nih.govnih.gov NF-κB plays a central role in regulating cellular responses to stimuli such as stress and is involved in inflammation, cell proliferation, and apoptosis. nih.gov

Under normal conditions, NF-κB is kept in an inactive state in the cytoplasm by inhibitor proteins called IκBs. nih.gov Upon stimulation, IκB proteins are phosphorylated by the IκB kinase (IKK) complex, leading to their degradation and the subsequent activation and translocation of NF-κB to the nucleus, where it regulates gene transcription. nih.gov Certain pyrazole derivatives have been found to suppress this activation. For instance, studies on a pyrrolo[3,4-c]pyrazole compound demonstrated that it could selectively inhibit NF-κB activation by preventing the phosphorylation of IκBα. nih.gov Similarly, a novel pyrazole-containing indolizine (B1195054) derivative, compound B4, was found to suppress NF-κB signaling by activating the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which in turn inhibited downstream NF-κB activation. nih.gov This interference with the NF-κB pathway is a critical mechanism for the anti-inflammatory and potentially the anticancer effects observed in this class of compounds. nih.govnih.govijpsjournal.com

Antiproliferative Activity against Diverse Cancer Cell Lines

Pyrazole derivatives are a well-established class of heterocyclic compounds extensively investigated for their potential as anticancer agents. nih.gov Their unique chemical structure allows for a broad spectrum of pharmacological activities, and modifications to the pyrazole ring can significantly enhance their efficacy and selectivity against various cancer cells. nih.gov Many pyrazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of critical targets like tubulin, various kinases (e.g., EGFR, CDK), and DNA. nih.gov

Activity Spectrum against HT29, PC3, A549, U87MG Cell Lines

A specific pyrazole-benzothiazole hybrid, identified as compound 25 , has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net In vitro screening revealed its efficacy against colon (HT29), prostate (PC3), lung (A549), and glioblastoma (U87MG) cancer cells. nih.govresearchgate.net The compound exhibited IC₅₀ values ranging from 3.17 to 6.77 µM across these cell lines, showing superior activity compared to the reference drug, axitinib (B1684631). nih.govresearchgate.net Another study involving a pyrazolyl-thiadiazole derivative, also designated as compound 25 , reported potent activity against the PC3 prostate cancer cell line with an IC₅₀ value of 11.8 µg/mL. rsc.orgrsc.org

Table 1: Anticancer Activity of this compound against Various Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound (benzothiazole hybrid) | HT29 | Colon Cancer | 3.17 - 6.77 | nih.govresearchgate.net |

| This compound (benzothiazole hybrid) | PC3 | Prostate Cancer | 3.17 - 6.77 | nih.govresearchgate.net |

| This compound (benzothiazole hybrid) | A549 | Lung Cancer | 3.17 - 6.77 | nih.govresearchgate.net |

| This compound (benzothiazole hybrid) | U87MG | Glioblastoma | 3.17 - 6.77 | nih.govresearchgate.net |

| This compound (thiadiazole derivative) | PC3 | Prostate Cancer | 11.8 (µg/mL) | rsc.orgrsc.org |

Potent Anticancer Activity of this compound against Various Cancer Cells